2,4-Dichloro-3-fluoromandelic acid
Overview
Description
Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C8H8O3. It is a white crystalline solid that is soluble in water and polar organic solvents. It is a useful precursor to various drugs . The molecule consists of a benzene ring substituted with a carboxyl group and a hydroxyl group . Fluorine, chlorine, and other groups can also be attached to this ring, resulting in compounds like 2,4-Dichloro-3-fluoromandelic acid .
Synthesis Analysis
The synthesis of such compounds often involves halogenation and fluoroalkylation . Halogenation is a chemical reaction that incorporates a halogen (like chlorine) into a molecule, while fluoroalkylation is a type of alkylation that introduces a fluorinated alkyl group into a compound .Molecular Structure Analysis
The molecular structure of a compound like this compound would likely involve a benzene ring (due to the presence of mandelic acid) with the appropriate substitutions at the 2nd, 4th, and 3rd positions .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the compound. As an acid, it would be expected to participate in acid-base reactions . The presence of halogens might also make it susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its specific structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the presence of any charged species .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichloro-3-fluorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUYWJFZYEAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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